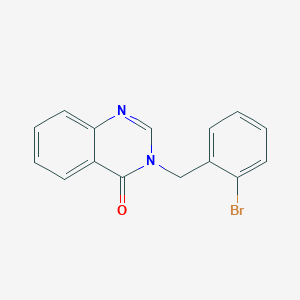![molecular formula C20H20Cl2N2O B5292785 {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5292785.png)
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has shown promising results in the treatment of various diseases.
Mécanisme D'action
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, proliferation, and differentiation. By blocking the activity of these enzymes, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride can prevent the proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting these enzymes in various disease models. However, one of the limitations of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is its potential toxicity, which can limit its clinical applications.
Orientations Futures
There are several future directions for research on {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One potential avenue is to study its effectiveness in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to investigate its potential use in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-chlorobenzyl alcohol and 4-hydroxybenzyl alcohol, which leads to the formation of 4-[(4-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 4-pyridinylmethylamine to yield the final product, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride.
Applications De Recherche Scientifique
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play a critical role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-19-5-1-18(2-6-19)15-24-20-7-3-16(4-8-20)13-23-14-17-9-11-22-12-10-17;/h1-12,23H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCCLGJPSQKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5292709.png)

![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B5292739.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5292758.png)
![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)
![2-methoxy-N-{3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5292783.png)
![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292794.png)
![6-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5292802.png)
![4-({[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol hydrochloride](/img/structure/B5292808.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5292810.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5292815.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl propionate](/img/structure/B5292819.png)